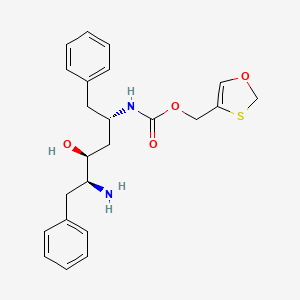
(6-hydroxy-3,4-dihydroquinolin-8-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Hydroxy-3,4-dihydroquinolin-8-yl)boronic acid is a boronic acid derivative that features a quinoline ring system Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-hydroxy-3,4-dihydroquinolin-8-yl)boronic acid typically involves the formation of the quinoline ring followed by the introduction of the boronic acid group. One common method is the reaction of a quinoline derivative with a boronic acid reagent under specific conditions. For example, the quinoline derivative can be synthesized through the reaction of anthranilic acid derivatives .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific methods for this compound would likely involve similar steps but scaled up to industrial levels. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(6-Hydroxy-3,4-dihydroquinolin-8-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while Suzuki-Miyaura coupling can form various biaryl compounds .
Scientific Research Applications
(6-Hydroxy-3,4-dihydroquinolin-8-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (6-hydroxy-3,4-dihydroquinolin-8-yl)boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The quinoline ring can also interact with various biological targets, adding to its versatility.
Comparison with Similar Compounds
Similar Compounds
(6-Hydroxy-3-pyridineboronic acid): Similar in structure but with a pyridine ring instead of a quinoline ring.
(6-Oxo-1,6-dihydropyridin-3-yl)boronic acid: Another boronic acid derivative with a different ring structure.
Uniqueness
(6-Hydroxy-3,4-dihydroquinolin-8-yl)boronic acid is unique due to the presence of both the boronic acid group and the quinoline ring. This combination provides a versatile platform for various chemical reactions and applications in multiple fields, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C9H10BNO3 |
|---|---|
Molecular Weight |
190.99 g/mol |
IUPAC Name |
(6-hydroxy-3,4-dihydroquinolin-8-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c12-7-4-6-2-1-3-11-9(6)8(5-7)10(13)14/h3-5,12-14H,1-2H2 |
InChI Key |
FKHOMUWRCDZPSH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC2=C1N=CCC2)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


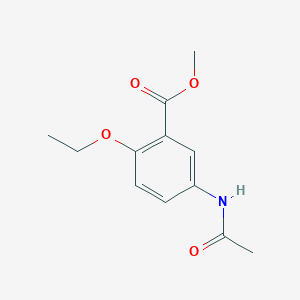
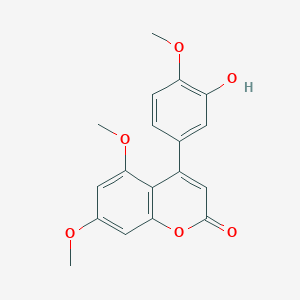
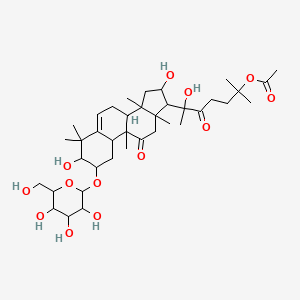
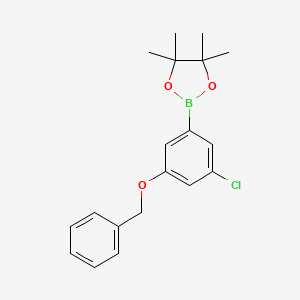
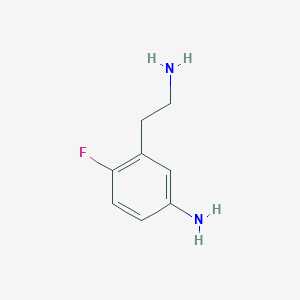
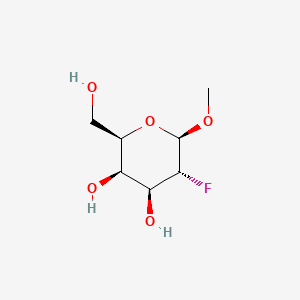
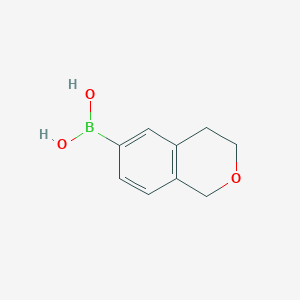
![2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)
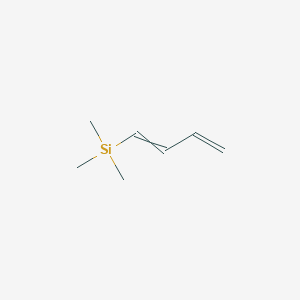
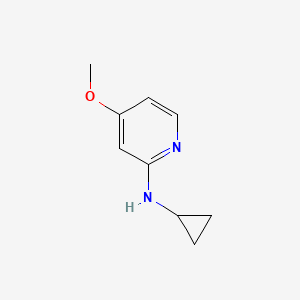
![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)
![2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoacetic acid](/img/structure/B15287985.png)
![2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)
